molecular formula C4H9F2NO B13296517 (S)-1-(Difluoromethoxy)propan-2-amine

(S)-1-(Difluoromethoxy)propan-2-amine

Cat. No.: B13296517
M. Wt: 125.12 g/mol
InChI Key: VSZAEVLSIWLMOL-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(Difluoromethoxy)propan-2-amine is a chiral amine compound characterized by the presence of a difluoromethoxy group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Difluoromethoxy)propan-2-amine typically involves the introduction of the difluoromethoxy group to a suitable precursor. One common method involves the reaction of a chiral amine with a difluoromethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Difluoromethoxy)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

(S)-1-(Difluoromethoxy)propan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(Difluoromethoxy)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Difluoromethoxy)propan-2-amine: The enantiomer of the compound, which may have different biological activities.

    1-(Methoxy)propan-2-amine: Lacks the fluorine atoms, which can affect its reactivity and biological properties.

    1-(Trifluoromethoxy)propan-2-amine: Contains an additional fluorine atom, which can further influence its chemical and biological behavior.

Uniqueness

(S)-1-(Difluoromethoxy)propan-2-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research and industrial applications.

Properties

Molecular Formula

C4H9F2NO

Molecular Weight

125.12 g/mol

IUPAC Name

(2S)-1-(difluoromethoxy)propan-2-amine

InChI

InChI=1S/C4H9F2NO/c1-3(7)2-8-4(5)6/h3-4H,2,7H2,1H3/t3-/m0/s1

InChI Key

VSZAEVLSIWLMOL-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](COC(F)F)N

Canonical SMILES

CC(COC(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.